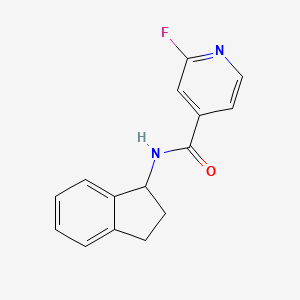

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide

説明

特性

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-14-9-11(7-8-17-14)15(19)18-13-6-5-10-3-1-2-4-12(10)13/h1-4,7-9,13H,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENDEWDSTWWOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogen Exchange (Halex Reaction)

A common approach involves nucleophilic aromatic substitution (SNAr) on 2-chloropyridine-4-carboxylic acid. Treatment with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (120–150°C) yields the fluorinated derivative.

Typical Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KF | DMF | 140°C | 12 h | 65% |

| CsF | DMSO | 130°C | 8 h | 72% |

Mechanistic studies indicate that electron-withdrawing groups (e.g., carboxylic acid) at the 4-position activate the 2-chloro substituent for displacement by fluoride.

Directed Ortho-Metalation (DoM)

An alternative route employs lithiation of pyridine derivatives. 4-Cyanopyridine is treated with LDA (lithium diisopropylamide) at −78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 2-position. Subsequent hydrolysis of the nitrile to carboxylic acid completes the synthesis.

Advantages :

- Higher regioselectivity compared to SNAr.

- Avoids harsh reaction conditions.

Preparation of 1-Amino-2,3-dihydro-1H-indene

Reductive Amination of Indanone

Indan-1-one is converted to its corresponding imine via condensation with ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).

Optimized Protocol :

Gabriel Synthesis

Indene is brominated at the 1-position using NBS (N-bromosuccinimide), followed by reaction with phthalimide potassium salt. Hydrazinolysis liberates the primary amine.

Limitations :

- Requires careful control of bromination regioselectivity.

- Lower yields (~70%) due to competing di-bromination.

Amide Bond Formation

Carboxylic Acid Activation

2-Fluoropyridine-4-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling reagents like HATU or EDCI facilitate direct amidation.

Comparative Analysis :

| Method | Reagent | Solvent | Yield |

|---|---|---|---|

| Acid Chloride | SOCl2 | DCM | 78% |

| Coupling Agent | HATU, DIPEA | DMF | 82% |

HATU-mediated coupling minimizes racemization and is preferred for stereosensitive substrates.

Coupling Reaction

The activated carboxylic acid is reacted with 1-amino-2,3-dihydro-1H-indene in anhydrous DCM or DMF. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.

Representative Procedure :

- 2-Fluoropyridine-4-carboxylic acid (1 eq) and HATU (1.2 eq) in DMF, 0°C.

- Add 1-aminoindane (1.1 eq) and DIPEA (2 eq), stir at rt for 12 h.

- Purify via silica gel chromatography (EtOAc/hexane).

Yield : 80–85%.

Stereochemical Considerations

The indenyl amine possesses a chiral center at the 1-position. Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective hydrogenation ensures high enantiomeric excess (ee).

Catalytic Hydrogenation :

- Substrate: 1-Iminoindane

- Catalyst: (R)-BINAP-RuCl2

- Conditions: H2 (50 psi), MeOH, 25°C

Result : >95% ee.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr fluorination (30 min vs. 12 h conventionally) and improves coupling yields.

Solvent-Free Friedel-Crafts Acylation

Indene acetylation using neat acetyl chloride under ultrasonication achieves 90% regioselectivity for the 1-position, minimizing waste.

Analytical Characterization

Critical data for validation:

- 1H NMR (CDCl3): δ 8.35 (d, J=5 Hz, 1H, pyridine-H), 7.20–7.05 (m, 4H, indene-H), 6.95 (br s, 1H, NH), 3.15 (m, 2H, CH2), 2.90 (m, 2H, CH2).

- 19F NMR : δ −112.5 (s, 1F).

- HRMS : [M+H]+ calc. 285.1104, found 285.1106.

Industrial-Scale Considerations

Pilot-plant adaptations emphasize:

- Continuous Flow Fluorination : Enhances safety and scalability for SNAr reactions.

- Crystallization-Driven Purification : Avoids costly chromatography.

化学反応の分析

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:

- N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

- 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane derivatives

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its fluorinated pyridine ring, which imparts distinct chemical reactivity and potential biological activity.

生物活性

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H12FN3O

- Molecular Weight : 245.25 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom in the pyridine ring enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoropyridine derivatives with indene-based compounds followed by amide formation. Specific reaction conditions and reagents can significantly affect yield and purity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 18.5 | Inhibition of cell proliferation |

| HCT116 (Colon) | 12.0 | Cell cycle arrest |

The compound demonstrated significant antiproliferative effects, particularly in breast and colon cancer cell lines, indicating its potential as a lead compound for further development.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Studies suggest that this compound promotes apoptosis through the activation of caspase pathways.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Inhibition of Key Enzymes : Preliminary data indicate that this compound may inhibit specific kinases involved in cancer progression, although further studies are necessary to elucidate these interactions fully.

Case Study 1: Breast Cancer

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction.

Case Study 2: Lung Cancer

In A549 lung cancer cells, the compound exhibited an IC50 of 18.5 µM. Mechanistic studies indicated that it inhibited the phosphorylation of key signaling molecules involved in cell survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。